2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidine derivatives. It has shown potential as a drug candidate for various medical conditions.
Mechanism of Action
The mechanism of action of 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
In animal studies, 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to reduce tumor growth and inflammation. It has also been found to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a drug candidate for various medical conditions. However, its mechanism of action is not fully understood, which can be a limitation for further research.
Future Directions
1. Investigating the mechanism of action of 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one to better understand its potential as a drug candidate.
2. Conducting further animal studies to determine the efficacy and safety of this compound in treating cancer, inflammation, and neurological disorders.
3. Developing new synthetic methods to improve the yield and purity of the compound.
4. Exploring the potential of this compound as a lead compound for the development of new drugs with similar structures and mechanisms of action.
5. Investigating the pharmacokinetics and pharmacodynamics of this compound in humans to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allyl bromide in the presence of potassium carbonate to form 4-(allyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with 2,4-pentanedione and ammonium acetate to form the final product.
Scientific Research Applications
2-[4-(allyloxy)-3-methoxyphenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential as a drug candidate for various medical conditions such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It also has potential as a neuroprotective agent.
properties
IUPAC Name |
2-(3-methoxy-4-prop-2-enoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-5-8-23-13-7-6-12(9-14(13)22-4)16-19-17(21)15-10(2)11(3)24-18(15)20-16/h5-7,9H,1,8H2,2-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJUFGAOJWNKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC(=C(C=C3)OCC=C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5952499 |
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